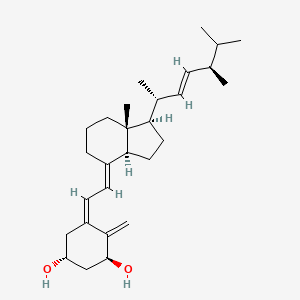

Doxercalciferol

Vue d'ensemble

Description

Le doxercalciferol est un analogue synthétique de l’ergocalciférol (vitamine D2) principalement utilisé dans le traitement de l’hyperparathyroïdie secondaire, en particulier chez les patients atteints de maladie rénale chronique . Il s’agit d’un promédicament qui subit une activation métabolique dans le foie pour former la 1α,25-dihydroxyvitamine D2, une forme biologiquement active de la vitamine D2 .

Méthodes De Préparation

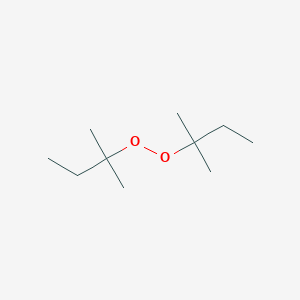

Voies synthétiques et conditions de réaction : Le doxercalciferol est synthétisé par une série de réactions chimiques à partir de l’ergocalciférol. Les étapes clés impliquent une hydroxylation en position 1α pour produire la 1α-hydroxy-ergocalciférol . Ce processus implique généralement l’utilisation de réactifs tels que l’hydroperoxyde de tert-butyle et l’isopropylate de titane dans des conditions contrôlées.

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit à l’aide de techniques de synthèse chimique à grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et de mesures strictes de contrôle qualité pour garantir la cohérence et l’efficacité du produit final . Le processus de production est conçu pour être efficace et évolutif, permettant la fabrication de this compound en quantités suffisantes pour répondre à la demande clinique.

Analyse Des Réactions Chimiques

Types de réactions : Le doxercalciferol subit plusieurs types de réactions chimiques, notamment :

Hydroxylation : La principale réaction impliquée dans son activation, où il est hydroxylé pour former la 1α,25-dihydroxyvitamine D2.

Oxydation et réduction : Ces réactions sont impliquées dans l’activation et la désactivation métaboliques du composé dans l’organisme.

Réactifs et conditions courants :

Hydroxylation : Des réactifs tels que l’hydroperoxyde de tert-butyle et l’isopropylate de titane sont couramment utilisés.

Oxydation et réduction : Des processus enzymatiques au sein du foie facilitent ces réactions dans des conditions physiologiques.

Principaux produits formés : Le principal produit formé par l’hydroxylation du this compound est la 1α,25-dihydroxyvitamine D2, qui est la forme active du composé .

Applications De Recherche Scientifique

Pharmacological Overview

Doxercalciferol functions as a vitamin D receptor activator, promoting calcium absorption and regulating parathyroid hormone levels. Its pharmacological properties make it suitable for treating conditions associated with vitamin D deficiency and secondary hyperparathyroidism.

Clinical Applications

-

Secondary Hyperparathyroidism in CKD

- This compound is approved for treating secondary hyperparathyroidism related to CKD stages 3-5. It effectively reduces serum parathyroid hormone levels, which are often elevated in these patients due to impaired renal function.

- A multicenter study demonstrated that this compound significantly decreased intact parathyroid hormone levels in patients with CKD, with a notable percentage achieving target hormone levels during treatment .

- Comparison with Other Vitamin D Analogues

- Safety Profile

Efficacy in Clinical Trials

- A double-blind study involving CKD patients demonstrated that 92% of those treated with this compound achieved target parathyroid hormone levels compared to only 33% in the placebo group. Furthermore, all patients receiving this compound showed at least a 30% reduction in parathyroid hormone levels post-treatment .

Impact on Bone Health

- In pediatric populations, this compound treatment led to significant reductions in bone turnover markers and improvements in bone histomorphometry compared to calcitriol. This effect is critical given the high risk of skeletal deformities and fractures associated with secondary hyperparathyroidism .

Comparative Data Table

Emerging Research Directions

Recent studies have explored the potential of this compound beyond traditional applications. For instance, it has been included in drug repurposing strategies for conditions like Alzheimer's disease due to its neuroprotective properties against inflammation and oxidative stress . This indicates a broader therapeutic potential that warrants further investigation.

Mécanisme D'action

Le doxercalciferol exerce ses effets en étant métabolisé dans le foie pour former la 1α,25-dihydroxyvitamine D2 . Cette forme active se lie au récepteur de la vitamine D (VDR) dans les tissus cibles, régulant l’expression des gènes impliqués dans l’homéostasie du calcium et du phosphate . Les principales cibles moléculaires comprennent les intestins, les reins et les os, où il améliore l’absorption, la réabsorption et la mobilisation du calcium .

Composés similaires :

Calcitriol : Une autre forme active de la vitamine D, utilisée dans le traitement de conditions similaires.

Alfacalcidol : Un promédicament qui est métabolisé en calcitriol dans le foie.

Paricalcitol : Un analogue synthétique de la vitamine D utilisé pour traiter l’hyperparathyroïdie secondaire.

Unicité : Le this compound est unique en ce qu’il s’agit d’un analogue synthétique de la vitamine D2, tandis que le calcitriol et l’alfacalcidol sont des analogues de la vitamine D3 . Cette distinction peut influencer leur pharmacocinétique et leur pharmacodynamique, faisant du this compound une option précieuse pour les patients qui ne répondent pas bien aux autres analogues de la vitamine D .

Comparaison Avec Des Composés Similaires

Calcitriol: Another active form of vitamin D, used in the treatment of similar conditions.

Alfacalcidol: A prodrug that is metabolized to calcitriol in the liver.

Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism.

Uniqueness: Doxercalciferol is unique in that it is a synthetic analog of vitamin D2, whereas calcitriol and alfacalcidol are analogs of vitamin D3 . This distinction can influence their pharmacokinetics and pharmacodynamics, making this compound a valuable option for patients who may not respond well to other vitamin D analogs .

Activité Biologique

Doxercalciferol, also known as 1α-hydroxyvitamin D2, is a synthetic analogue of vitamin D that plays a significant role in the management of secondary hyperparathyroidism (SHPT), particularly in patients with chronic kidney disease (CKD). Its biological activity primarily revolves around its ability to regulate calcium and phosphate metabolism, suppress parathyroid hormone (PTH) secretion, and influence bone health.

This compound exerts its effects through several mechanisms:

- Calcium Homeostasis : It enhances intestinal absorption of calcium and promotes renal tubular reabsorption, thereby increasing serum calcium levels.

- PTH Suppression : By acting on the parathyroid glands, this compound inhibits PTH synthesis and secretion, which is crucial for managing SHPT in CKD patients.

- Bone Metabolism : It influences osteoblasts and osteoclasts, thus regulating bone remodeling processes.

The compound is metabolized in the liver to its active form, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂), which is responsible for its biological effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that after oral administration, it achieves peak serum concentrations within 8 days. The bioavailability from a 5 µg oral dose is approximately 42% compared to intravenous administration. The terminal half-life is reported to be around 34 hours .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability (oral vs IV) | 42% |

| Time to peak concentration | 8 days |

| Terminal half-life | 34 hours |

Case Studies and Trials

Numerous studies have evaluated the efficacy of this compound in managing SHPT:

- Randomized Controlled Trials : A study comparing this compound with cholecalciferol demonstrated a significant reduction in iPTH levels over three months. The this compound group achieved a reduction of 46% in iPTH levels compared to only 17.8% with cholecalciferol .

- Long-term Efficacy : In a cohort study involving CKD patients, this compound was shown to effectively suppress SHPT with minimal adverse effects. The incidence of hypercalcemia was low, indicating a favorable safety profile .

Table 2: Efficacy Outcomes from Clinical Trials

| Study Type | Treatment Group | iPTH Reduction (%) | Hypercalcemia Incidence (%) |

|---|---|---|---|

| RCT | This compound | 46 | Low |

| Long-term Cohort | This compound | Significant | Minimal |

Safety Profile

This compound is generally well-tolerated. However, potential side effects include:

In controlled trials, serious adverse events were deemed unrelated to the drug , reinforcing its safety for long-term use in appropriate populations.

Comparative Effectiveness

Research indicates that this compound is comparable to calcitriol in controlling serum PTH levels and influencing bone turnover markers. A study involving pediatric patients undergoing peritoneal dialysis found no significant differences between the two compounds regarding their effectiveness in managing SHPT .

Table 3: Comparative Effectiveness of this compound vs Calcitriol

| Parameter | This compound | Calcitriol |

|---|---|---|

| Impact on iPTH | Significant reduction | Significant reduction |

| Bone formation rate | Controlled | Controlled |

| FGF-23 levels | Increased | Increased |

Propriétés

Key on ui mechanism of action |

Calcitriol (1α,25-(OH)2D3) and 1α,25-(OH)2D2 regulate blood calcium at levels required for essential body functions. Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton. They act directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH (parathyroid hormone) synthesis and secretion. These functions are mediated by the interaction of these biologically active metabolites with specific receptor proteins in the various target tissues. In patients with chronic kidney disease (CKD), deficient production of biologically active vitamin D metabolites (due to lack of or insufficient 25-hydroxyvitamin D-1-alpha-hydroxylase activity) leads to secondary hyperparathyroidism, which contributes to the development of metabolic bone disease. |

|---|---|

Numéro CAS |

54573-75-0 |

Formule moléculaire |

C28H44O2 |

Poids moléculaire |

412.6 g/mol |

Nom IUPAC |

5-[2-[(7aR)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/t19?,20?,24?,25?,26?,27?,28-/m1/s1 |

Clé InChI |

HKXBNHCUPKIYDM-XXZMWSRPSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

SMILES isomérique |

CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

SMILES canonique |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Apparence |

White to yellow/brown solid powder. |

Key on ui other cas no. |

54573-75-0 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Relatively insoluble |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

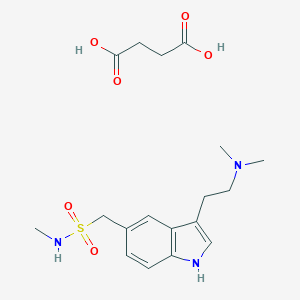

Synonymes |

1 alpha-hydroxyergocalciferol 1alpha(OH)2D2 1alpha-hydroxyvitamin D2 1alpha-OHD2 doxacalciferol doxercalciferol Hectorol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does doxercalciferol exert its biological effects?

A1: this compound (1α-hydroxyvitamin D2) functions as a prodrug that is converted in the liver to its active metabolite, 1α,25-dihydroxyvitamin D2. This active metabolite binds to the vitamin D receptor (VDR) in target tissues, such as the parathyroid glands, intestines, and bone. [, , , , , , ] This binding initiates a cascade of downstream effects, primarily influencing calcium and phosphorus homeostasis, as well as impacting bone metabolism and parathyroid hormone (PTH) production.

Q2: Can you elaborate on the specific downstream effects of this compound mediated by VDR activation?

A2: this compound, via its active metabolite, primarily targets the parathyroid glands, where VDR activation leads to the suppression of PTH gene expression. [, , , ] This, in turn, helps regulate serum calcium and phosphorus levels. In the intestines, VDR activation enhances calcium and phosphorus absorption. [, , ] In bone, this compound exhibits complex effects on bone formation and resorption, with studies suggesting it can both stimulate bone formation and inhibit bone resorption depending on the specific context and dose. [, , , , , ]

Q3: Does this compound impact tissues beyond those involved in mineral metabolism?

A3: While primarily known for its role in mineral homeostasis, research suggests that this compound might have broader biological effects. For example, studies have shown that this compound can modulate dietary fat-induced renal disease and influence renal lipid metabolism in mice. [] This highlights the potential for this compound to impact systems beyond classical vitamin D-related pathways.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₂₈H₄₄O₂ and it has a molecular weight of 412.65 g/mol. [, , ]

Q5: Are there specific spectroscopic data available for the characterization of this compound?

A5: High-performance liquid chromatography (HPLC) methods, often coupled with ultraviolet (UV) detection, are commonly employed for the characterization and quantification of this compound and its related impurities. [, , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) techniques, sometimes involving derivatization steps, are utilized for sensitive and selective determination of this compound and its metabolites in biological matrices. []

Q6: What is known about the stability of this compound?

A6: this compound, like many vitamin D analogs, can undergo degradation under certain conditions. Light, oxygen, and high temperatures can contribute to its degradation. [, ]

Q7: Are there specific formulation strategies to enhance this compound stability, solubility, or bioavailability?

A7: Several formulation strategies have been explored to improve the stability and bioavailability of this compound. These include the use of protective packaging to minimize light exposure, [] as well as the development of both oral and intravenous formulations. [, , , , ] Further research continues to explore novel delivery systems to optimize this compound's therapeutic potential.

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound is administered orally or intravenously and is metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2. [, , , , ] Its elimination half-life is relatively short, but the active metabolite has a longer half-life, contributing to its sustained pharmacological effects. []

Q9: Has the efficacy of this compound been investigated in preclinical models?

A10: this compound has been extensively studied in various animal models. For example, it has demonstrated efficacy in suppressing PTH and ameliorating bone abnormalities in uremic rats and mice. [, ] Additionally, this compound has shown promise in preclinical models of cardiac hypertrophy, where it attenuated cardiac remodeling and suppressed renin expression in spontaneously hypertensive rats. []

Q10: What about the clinical efficacy of this compound?

A11: Clinical trials have explored this compound's efficacy in managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD). [, , , , , , ] These studies suggest that this compound effectively reduces PTH levels in these patients, aligning with its intended pharmacological action. Furthermore, clinical trials have investigated its potential in treating various conditions, including myelodysplastic syndrome [] and androgen-independent prostate cancer, although with limited success in these areas. []

Q11: What are the potential adverse effects associated with this compound?

A12: As with other vitamin D analogs, the primary safety concern with this compound is the development of hypercalcemia and hyperphosphatemia, especially at higher doses or in patients with impaired renal function. [, , , , , , , , , ] Careful monitoring of calcium, phosphorus, and PTH levels is crucial during treatment to mitigate these risks.

Q12: What are the alternatives to this compound in managing secondary hyperparathyroidism?

A13: Several other vitamin D analogs are available for treating secondary hyperparathyroidism, each with its own pharmacokinetic and pharmacodynamic profile. Calcitriol, the active form of vitamin D3, was widely used but carries a higher risk of hypercalcemia. [, , , , ] Paricalcitol is another vitamin D analog with a potentially lower risk of hypercalcemia and hyperphosphatemia compared to calcitriol. [, , , , , ] Cinacalcet, a calcimimetic that directly activates the calcium-sensing receptor, offers an alternative mechanism for managing secondary hyperparathyroidism. [] The choice of agent depends on patient-specific factors, such as CKD stage, calcium and phosphorus levels, and individual response to therapy.

Q13: What are some important research tools and resources for studying this compound?

A14: Various in vitro and in vivo models are essential for investigating the mechanisms of action and therapeutic potential of this compound. Cell lines, such as parathyroid cells and osteoblasts, are valuable for studying the direct effects of this compound on target cells. Animal models, particularly rodent models of CKD and other relevant diseases, provide valuable insights into the in vivo effects of this compound. [, , ] Additionally, clinical trials are crucial for evaluating the efficacy and safety of this compound in human patients. [, , , , , , ] Collaboration among researchers in academia, the pharmaceutical industry, and clinical settings is essential to advance our understanding and optimize the use of this compound in various clinical contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.